molecular formula C17H20ClN3O B4959286 1-ethyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride

1-ethyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride

Cat. No. B4959286
M. Wt: 317.8 g/mol
InChI Key: DQHWKOUWKIUDDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride, commonly known as EPI, is a synthetic compound that has been used extensively in scientific research due to its unique properties. EPI is a benzimidazole derivative that has been shown to have potent anti-cancer and anti-inflammatory effects.

Mechanism of Action

The exact mechanism of action of EPI is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of protein kinase C, which is involved in cell growth and differentiation. EPI also inhibits the activity of cyclooxygenase-2, an enzyme involved in inflammation.
Biochemical and Physiological Effects:
EPI has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce the production of pro-inflammatory cytokines in animal models of inflammation. EPI has also been shown to reduce the production of reactive oxygen species, which can damage cells and contribute to the development of cancer and other diseases.

Advantages and Limitations for Lab Experiments

EPI has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. EPI also has a well-defined structure, which allows for precise characterization of its properties. However, there are some limitations to using EPI in lab experiments. It has low solubility in water, which can make it difficult to work with in certain assays. Additionally, EPI has not been extensively studied in vivo, so its effects in animal models may not fully reflect its effects in humans.

Future Directions

There are several future directions for research on EPI. One area of interest is its potential use in combination with other anti-cancer or anti-inflammatory agents. EPI has been shown to enhance the effects of certain chemotherapy drugs in cancer cells, suggesting that it may have synergistic effects when used in combination with other agents. Additionally, further studies are needed to fully understand the mechanism of action of EPI and its effects in vivo. Finally, there is potential for EPI to be developed into a therapeutic agent for the treatment of cancer and inflammatory diseases, although more research is needed to determine its safety and efficacy in humans.
In conclusion, EPI is a synthetic compound that has shown promise as an anti-cancer and anti-inflammatory agent. Its unique properties make it a valuable tool for scientific research, and further studies are needed to fully understand its potential therapeutic applications.

Synthesis Methods

EPI is synthesized by reacting 2-phenylethylamine with ethyl 4-chloroacetoacetate to form 1-ethyl-4-(2-phenylethyl)-1,3-dihydro-2H-benzimidazol-2-one. This intermediate is then reacted with sodium borohydride and hydrochloric acid to form EPI hydrochloride.

Scientific Research Applications

EPI has been extensively studied for its potential anti-cancer and anti-inflammatory effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. EPI has also been shown to reduce inflammation in animal models of arthritis and colitis.

properties

IUPAC Name

1-ethyl-3-(2-phenoxyethyl)benzimidazol-2-imine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O.ClH/c1-2-19-15-10-6-7-11-16(15)20(17(19)18)12-13-21-14-8-4-3-5-9-14;/h3-11,18H,2,12-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHWKOUWKIUDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N(C1=N)CCOC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5657622

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